molecular formula C10H11Br B13693699 4-(1-Bromovinyl)-1,2-dimethylbenzene

4-(1-Bromovinyl)-1,2-dimethylbenzene

Cat. No.: B13693699
M. Wt: 211.10 g/mol
InChI Key: RIGWQXWHLWXOID-UHFFFAOYSA-N
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Description

4-(1-Bromovinyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a bromovinyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to achieve selective bromination . The brominated intermediate is then subjected to a vinylation reaction using a suitable vinylating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Bromovinyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products include azides, thiols, or amines.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Ethyl derivatives.

Scientific Research Applications

4-(1-Bromovinyl)-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Bromovinyl)-1,2-dimethylbenzene involves its interaction with various molecular targets. The bromovinyl group can participate in electrophilic addition reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

  • 1-Bromo-2,4-dimethylbenzene
  • 4-Bromo-1,2-dimethylbenzene
  • 4-(1-Bromovinyl)benzene

Comparison: 4-(1-Bromovinyl)-1,2-dimethylbenzene is unique due to the presence of both a bromovinyl group and two methyl groups on the benzene ring

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

4-(1-bromoethenyl)-1,2-dimethylbenzene

InChI

InChI=1S/C10H11Br/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6H,3H2,1-2H3

InChI Key

RIGWQXWHLWXOID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=C)Br)C

Origin of Product

United States

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